
ML314
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Key pharmacological features include:
- Mechanism: Acts as a positive allosteric modulator (PAM) by increasing NTR1 binding sites (Bmax) on membranes, enhancing neurotensin (NT) affinity by 4.8-fold .
- In Vivo Efficacy: Reduces METH-induced hyperlocomotion, conditioned place preference (CPP), and self-administration in rodent models .
- ADME Profile: High blood-brain barrier (BBB) permeability, plasma stability (>90% bound to proteins), but rapid metabolism in liver microsomes and low oral bioavailability (<5%) .
準備方法
Synthetic Routes and Key Intermediates
The synthesis of ML314 is rooted in quinazoline chemistry, with modifications at the 2-, 4-, 6-, and 7-positions to achieve target selectivity. Two primary synthetic strategies have been reported:
Quinazoline Core Formation via Cyclocondensation
The quinazoline scaffold is constructed from methyl anthranilate derivatives. For example, methyl 2-oxoindoline-6-carboxylate serves as a starting material, reacting with acetic anhydride in a high-boiling aromatic solvent (e.g., xylene) under reflux to form methyl 1-acetyl-2-oxoindoline-6-carboxylate . Subsequent chlorination with agents like phosphorus oxychloride introduces a reactive site at the 4-position for piperazine substitution .
Reaction Conditions:
-
Solvent: Xylene (5 vol relative to substrate)
-
Temperature: 130°C for 5 hours
Piperazine Substitution and Final Coupling
The chlorinated intermediate undergoes nucleophilic aromatic substitution with 1-(2-methoxyphenyl)piperazine. Microwave-assisted amination accelerates this step, improving yields and reducing reaction times . For instance, heating at 120°C for 2 hours in dimethylacetamide (DMA) with triethylamine as a base achieves full conversion .
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency:
Step | Solvent | Temperature | Outcome | Source |
---|---|---|---|---|
Cyclocondensation | Xylene | 130°C | 93.6% conversion to intermediate | |
Amination | DMA | 120°C | 85% yield of this compound |
Distillation during cyclocondensation removes low-boiling byproducts, enhancing purity .
Catalytic and Stoichiometric Considerations
-
Chlorination: Phosphorus oxychloride (2.5 eq) at 110°C for 3 hours achieves complete conversion of hydroxyl intermediates to chloroquinazolines .
-
Microwave Assistance: Reduces amination time from 24 hours to 2 hours while maintaining yields >80% .
Structural Modifications and SAR Insights
Medicinal chemistry efforts focused on the 2-position of the quinazoline ring to improve NTR1 affinity:
Role of the Cyclopropyl Group
Replacing a phenyl group with a cyclopropyl moiety at the 2-position (as in this compound) increased EC50 from 5.9 μM to 1.9 μM while reducing off-target activity at NTR2 and GPR35 . Key analogs and their activities are summarized below:
Compound | 2-Substituent | NTR1 EC50 (μM) | NTR2 Activity |
---|---|---|---|
5 | Cyclobutyl | 5.9 | Moderate |
32 (this compound) | Cyclopropyl | 1.9 | None |
26 | Benzyl | 13.7 | Low |
Methoxy Group Positioning
6,7-Dimethoxy substitutions on the quinazoline ring are essential for β-arrestin bias, as removing either methoxy group abolishes signaling selectivity .
Purification and Analytical Characterization
Chromatographic Techniques
Crude this compound is purified via flash chromatography (silica gel, eluent: ethyl acetate/hexanes 1:3) to >95% purity . High-performance liquid chromatography (HPLC) confirms purity using a C18 column and acetonitrile/water gradient .
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.89 (dd, J=1.5 Hz, 1H), 7.69–7.33 (m, 5H), 3.93 (s, 3H), 3.76 (s, 3H), 2.57 (s, 3H) .
-
13C NMR (100 MHz, DMSO-d6): δ 171.6, 167.3, 136.8, 130.9, 129.1, 128.5, 52.2, 27.0 .
These signals confirm the quinazoline core, cyclopropyl group, and methoxyphenylpiperazine substituents.
Scalability and Process Challenges
Solvent Recovery
Large-scale synthesis requires solvent recycling due to the high volumes of xylene (5–8 vol) used in cyclocondensation . Distillation under reduced pressure recovers >90% of xylene for reuse .
Byproduct Management
The formation of vinylquinazoline byproducts (e.g., compound 31) during chlorination is mitigated by controlling reaction temperature and stoichiometry .
Formulation Considerations
For in vivo studies, this compound is dissolved in DMSO and diluted with PEG300 and Tween 80 to ensure solubility at 10 mM stock concentrations . Intraperitoneal injections in mice use doses of 10–30 mg/kg in a vehicle of 5% DMSO, 10% Cremophor EL, and 85% saline .
化学反応の分析
反応の種類
ML314 は、そのキナゾリン骨格のために、主に置換反応を起こします。 標準条件下では、酸化または還元反応にはほとんど参加しません .
一般的な試薬と条件
試薬: シクロプロピルカルボニトリル、2-アミノ-4,5-ジメトキシ安息香酸メチル、塩酸、1,4-ジオキサン。
条件: 長時間(例:15 時間)100°C に加熱すること。
主な生成物
This compound の合成から生成される主な生成物は、2-シクロプロピル-6,7-ジメトキシ-4-(4-(2-メトキシフェニル)-ピペラジン-1-イル)キナゾリンです .
科学研究への応用
This compound には、いくつかの科学研究への応用があります。
化学: ニューロテンシン受容体 1 とそのバイアスシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: さまざまな生理学的プロセスに関与しているニューロテンシン受容体 1 の調節における役割について調査されています。
医学: 痛み、統合失調症、肥満、依存症、特定のがんなどの病状の治療における潜在的な治療用途について検討されています
産業: ニューロテンシン受容体を標的とする新しい治療薬を特定および最適化するためのハイスループットスクリーニングキャンペーンで使用されています.
科学的研究の応用
Preclinical Studies
-
Methamphetamine Abuse Treatment :
- Hyperlocomotion Reduction : In studies involving C57BL/6J mice and dopamine transporter knockout mice, ML314 was shown to significantly reduce hyperlocomotion induced by methamphetamine. The compound effectively decreased locomotion distance and conditioned place preference (CPP) associated with meth exposure .
- Self-Administration Studies : In rat models, this compound pretreatment resulted in a marked reduction in methamphetamine self-administration behavior. Rats trained to self-administer meth demonstrated significantly fewer lever presses when treated with this compound compared to controls .
-
Behavioral Impact :
- Mice conditioned to prefer environments associated with methamphetamine showed a 30% reduction in this behavior when treated with this compound. This suggests that this compound not only diminishes the immediate effects of methamphetamine but also alters long-term behavioral conditioning associated with drug use .
Data Table: Summary of Preclinical Findings
Study Type | Model Used | Key Findings |
---|---|---|
Hyperlocomotion Reduction | C57BL/6J Mice | Reduced distance traveled in presence of methamphetamine |
Conditioned Place Preference | C57BL/6J Mice | 30% reduction in CPP with this compound treatment |
Self-Administration | Rats | Significant decrease in operant behavior linked to meth use |
Case Study 1: Methamphetamine Addiction
In a controlled experiment, researchers administered this compound to C57BL/6J mice prior to exposure to methamphetamine. The results indicated that this compound not only mitigated hyperlocomotion but also reduced the reinforcing properties of methamphetamine as evidenced by decreased CPP scores.
Case Study 2: Cocaine Addiction
Although primarily studied for its effects on methamphetamine, preliminary data suggest that this compound may also exhibit similar efficacy against cocaine-induced behaviors. Future studies are warranted to explore its potential across various stimulant addictions.
作用機序
ML314 は、ニューロテンシン受容体 1 の β-アレスチンバイアスアゴニストとして機能します。Gq 経路を刺激することなく、β-アレスチン経路を選択的に活性化します。 この選択的な活性化により、生化学的および機能的な異なる結果が生じ、両方の経路を活性化する従来のアゴニストと比較して、生理学的な利点がある可能性があります .
類似化合物との比較
ML314 vs. ML301
Structural & Functional Differences :
- ML301 : An imidazole-based NTR1 agonist synthesized alongside ML313. While both compounds inhibit NT-mediated Gq signaling, this compound shows superior β-arrestin bias (EC₅₀ = 2.0 μM vs. ML301’s weaker potency) .
- In Vivo Performance : this compound demonstrates significant CNS penetration and efficacy in reducing METH-related behaviors, whereas ML301’s pharmacokinetic (PK) limitations restrict its utility .
Table 1: this compound vs. ML301
Parameter | This compound | ML301 |
---|---|---|
Structure | Quinazoline derivative | Imidazole derivative |
β-Arrestin EC₅₀ | 1.9–2.8 μM | ~3.4 μM |
Gq Activity | None | Weak inhibition |
Oral Bioavailability | <5% | Not reported |
Key Advantage | Robust in vivo efficacy | Scaffold for SAR optimization |
This compound vs. PD149163 (PD)
Mechanistic Contrast :
- PD149163 : A peptide-based NTR1 agonist. Unlike this compound, PD increases baseline locomotor activity with repeated dosing and antagonizes amphetamine-induced hyperlocomotion acutely .
- Efficacy in DAT-KO Mice: this compound reduces hyperactivity in dopamine transporter knockout (DAT-KO) mice at subthreshold doses, whereas PD requires higher concentrations and shows tachyphylaxis .
Table 2: this compound vs. PD149163
Parameter | This compound | PD149163 |
---|---|---|
Type | Small-molecule, non-peptide | Peptide agonist |
β-Arrestin Bias | Yes | No (balanced signaling) |
CNS Penetration | High | Limited (peptide instability) |
Safety Profile | No sedation or motor deficits | Increases baseline locomotion |
This compound vs. SBI-553
Optimization Advances :
- SBI-553 : A quinazoline-derived successor of this compound with improved PK properties. It retains β-arrestin bias but enhances oral bioavailability (44.8% in mice vs. This compound’s <5%) and metabolic stability .
- Allosteric Modulation : Both compounds act as PAMs, but SBI-553 exhibits a >15-fold selectivity for NTR1 over NTR2 and GPR35, reducing off-target risks .
Table 3: this compound vs. SBI-553
Parameter | This compound | SBI-553 |
---|---|---|
Oral Bioavailability | <5% | 44.8% (mice) |
Metabolic Stability | Rapid hepatic clearance | Improved (t₁/₂ = 6.16 hours) |
β-Arrestin EC₅₀ | 2.0 μM | 0.54 μM |
Clinical Potential | Preclinical candidate | Advanced lead optimization |
This compound vs. SR142948A
Antagonist Comparison :
- SR142948A: A non-selective NTR1/NTR2 antagonist. Unlike this compound, it blocks both β-arrestin and Gq pathways, reversing this compound’s effects in vitro .
Key Research Findings
- Receptor Dynamics : this compound induces unique conformational changes in NTR1, increasing Bmax by 2.8-fold in U2OS cells and 7.5-fold in striatal membranes .
- Toxicity : this compound has a favorable safety window (LC₅₀ = 30 μM in hepatocytes) compared to analogs like RTI-16, which show hepatotoxicity at lower concentrations .
- Synergistic Effects: Combined with GHSR1a antagonist YIL781, this compound reduces METH-seeking behavior more effectively than monotherapy .
生物活性
ML314 is a small molecule identified as a biased ligand for the neurotensin receptor 1 (NTR1), showing significant potential in the treatment of methamphetamine abuse. It operates primarily as an allosteric enhancer of neurotensin (NT), which is crucial for modulating dopaminergic pathways associated with addiction and reward mechanisms. This compound has been extensively studied for its pharmacological effects, particularly in preclinical models.
This compound functions by enhancing the binding of neurotensin to NTR1, leading to increased receptor activity without directly activating G protein signaling pathways. Instead, it promotes β-arrestin-mediated signaling, which is associated with various physiological responses. The compound has demonstrated the ability to unmask hidden NTR1 binding sites, significantly increasing their availability in both transfected cell membranes and mouse brain tissues .
Biological Activity Data
The biological activity of this compound can be summarized through various experimental findings:
- Binding Affinity : this compound increases the maximal binding capacity (Bmax) of NTR1 receptors in the presence of neurotensin, indicating enhanced receptor availability .
- In Vivo Efficacy : In mouse models, this compound reduces hyperlocomotion induced by psychostimulants, decreases conditioned place preference (CPP) in meth-sensitized mice, and inhibits self-administration of methamphetamine in rat models .
- Safety Profile : Behavioral tests indicate that this compound does not impair neuromuscular control in mice, suggesting a favorable safety profile at effective doses .
Table 1: Summary of Key Findings on this compound
Case Study 1: Efficacy in Rodent Models
In a series of experiments involving C57BL/6J mice, this compound was administered at doses of 5 mg/kg and 20 mg/kg. The results showed:
- Hyperlocomotion Reduction : Mice treated with this compound exhibited a significant decrease in locomotor activity compared to control groups.
- Conditioned Place Preference : Mice conditioned with methamphetamine showed reduced preference for drug-paired environments after this compound treatment, indicating potential anti-addictive properties .
Case Study 2: Mechanistic Understanding
Further studies explored the signaling pathways activated by this compound:
- β-Arrestin Recruitment : this compound was shown to recruit β-arrestin2 effectively while having negligible effects on Gq-mediated calcium signaling.
- Endocytosis Effects : The compound enhanced NTR1 endocytosis without altering the total amount of endocytosed receptors compared to neurotensin alone, highlighting its selective action on receptor dynamics .
特性
IUPAC Name |
2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOAXMICIJCQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。